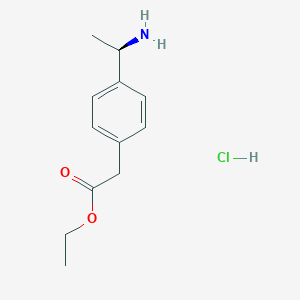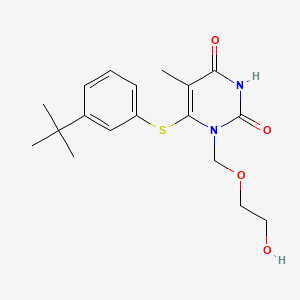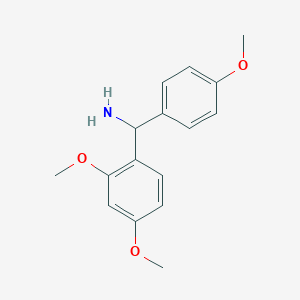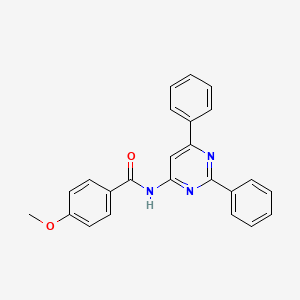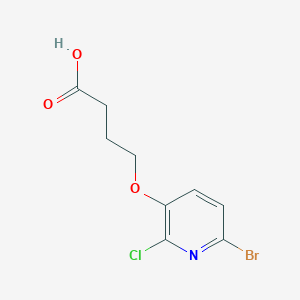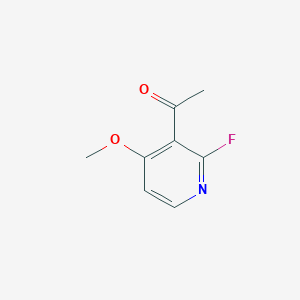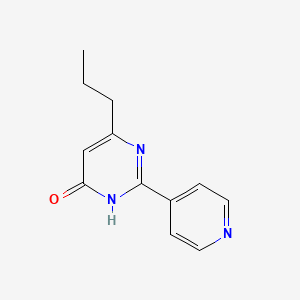
6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a propyl group and a pyridinyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives under controlled conditions. A common synthetic route might include:
Starting Materials: Pyrimidine derivatives and pyridine derivatives.
Reaction Conditions: The reaction may require a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The pyrimidine derivative is reacted with the pyridine derivative under reflux conditions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine N-oxide, while reduction could lead to a fully reduced pyrimidine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or nucleic acids, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)pyrimidin-4(1H)-one: Lacks the propyl group, which might affect its biological activity and chemical properties.
6-Methyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one: Substituted with a methyl group instead of a propyl group, potentially leading to different reactivity and interactions.
Uniqueness
6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity, affecting its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Properties
CAS No. |
61310-32-5 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-propyl-2-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-2-3-10-8-11(16)15-12(14-10)9-4-6-13-7-5-9/h4-8H,2-3H2,1H3,(H,14,15,16) |
InChI Key |
MPYZHDZCEHZQSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


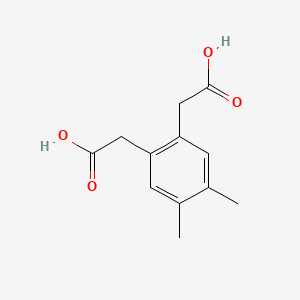
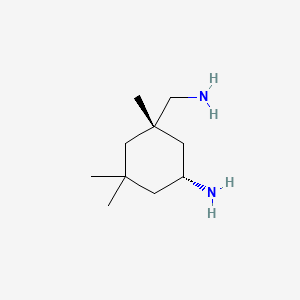

![1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine](/img/structure/B12928924.png)
![N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12928928.png)
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B12928929.png)
![1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol](/img/structure/B12928935.png)
